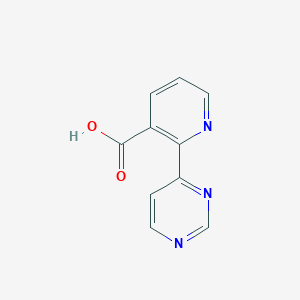
8-(oxolan-2-yl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is a compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structure of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine, which includes a tetrahydrofuran ring attached to the purine base, makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a tetrahydrofuran-containing reagent. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The tetrahydrofuran ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the tetrahydrofuran ring .
Applications De Recherche Scientifique
8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, particularly in relation to nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Zalcitabine: A nucleoside analog used in the treatment of HIV.
Tegafur: A chemotherapeutic prodrug that is metabolized into 5-fluorouracil.
Uniqueness: 8-(Tetrahydrofuran-2-yl)-1H-purin-6-amine is unique due to its specific combination of a purine base with a tetrahydrofuran ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
51015-49-7 |
|---|---|
Formule moléculaire |
C9H11N5O |
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
8-(oxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C9H11N5O/c10-7-6-9(12-4-11-7)14-8(13-6)5-2-1-3-15-5/h4-5H,1-3H2,(H3,10,11,12,13,14) |
Clé InChI |
BYMXZKPHIWMGLE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NC3=NC=NC(=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



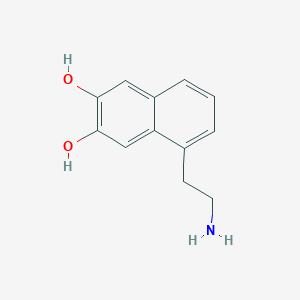
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)



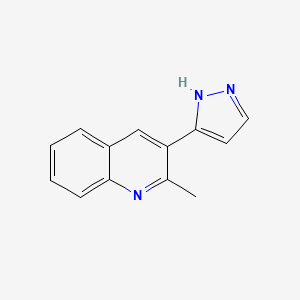


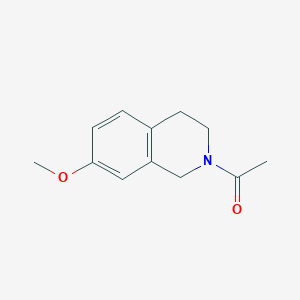
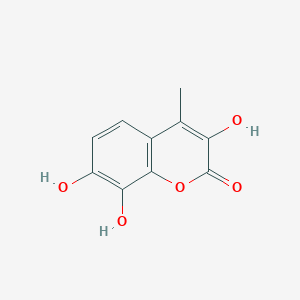

![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
